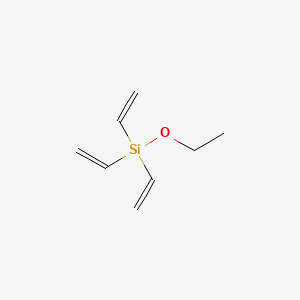

Trivinylethoxysilane

Description

Contextualization within Organosilane Coupling Agent Chemistry

Organosilane coupling agents are a cornerstone of modern materials science, providing a chemical bridge between organic polymers and inorganic materials such as glass, metals, and ceramics. atamanchemicals.com These agents typically possess a structure represented by the formula R-Si-X₃, where 'R' is an organofunctional group that is compatible with an organic matrix, and 'X' is a hydrolyzable group, such as an alkoxy group, that can react with surface hydroxyl groups on inorganic substrates.

Trivinylethoxysilane fits this profile with its three vinyl groups (an organofunctional group) and one ethoxy group (a hydrolyzable group). The ethoxy group can be hydrolyzed to form a silanol (B1196071) group (Si-OH), which can then condense with hydroxyl groups on the surface of an inorganic filler or reinforcement, forming a stable covalent bond. Simultaneously, the vinyl groups are available to react and co-polymerize with an organic polymer matrix, creating a robust and durable interface between the two phases. researchgate.net This dual functionality allows for the creation of composites with significantly improved mechanical properties, such as strength, stiffness, and toughness. uobabylon.edu.iq

Significance as an Interfacial Modifier for Heterogeneous Systems

The performance of a composite material is largely dictated by the quality of the interface between its constituent phases. A weak interface can lead to delamination, reduced strength, and premature failure. This compound excels as an interfacial modifier by creating strong covalent bonds at the interface, thereby improving stress transfer between the reinforcement and the matrix. ntu.ac.uk This leads to enhanced mechanical performance and durability of the composite material.

The vinyl groups of this compound are particularly effective in systems involving vinyl ester or polyester (B1180765) resins, as they can readily participate in the free-radical polymerization reactions that cure these thermosetting polymers. This results in a seamless integration of the inorganic reinforcement into the polymer matrix, creating a truly unified material. researchgate.net The improved interfacial adhesion also leads to better resistance to environmental degradation, such as moisture ingress, which can compromise the integrity of the composite over time. mdpi.com

Scope of Academic Inquiry into this compound

The academic community has shown a growing interest in this compound, with research focusing on several key areas. One major area of investigation is the optimization of surface treatment processes to maximize the effectiveness of the coupling agent. This includes studying the effects of concentration, pH, and reaction time on the formation of the silane (B1218182) layer on various substrates. researchgate.net

Another significant research thrust is the exploration of new applications for this compound-modified composites. This includes their use in high-performance applications such as aerospace components, automotive parts, and advanced electronic materials. dtic.miltencom.com Researchers are also investigating the use of this compound in the development of novel biomaterials, where its ability to promote adhesion between synthetic polymers and biological tissues is of great interest. uobabylon.edu.iq

Furthermore, spectroscopic and microscopic techniques are being employed to gain a deeper understanding of the chemical and physical interactions at the this compound-modified interface. acs.org This fundamental knowledge is crucial for the rational design of new and improved composite materials with tailored properties for specific applications.

| Property | Value |

| Molecular Formula | C₈H₁₄OSi |

| Molecular Weight | 154.28 g/mol |

| Boiling Point | 65-67 °C at 15 mmHg |

| Density | 0.863 g/mL at 25 °C |

| Refractive Index | n20/D 1.448 |

Structure

3D Structure

Properties

IUPAC Name |

tris(ethenyl)-ethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGNFSBDYRZOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072109 | |

| Record name | Silane, triethenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70693-56-0 | |

| Record name | Triethenylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethenylethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethenylethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reaction Mechanisms and Interfacial Chemistry of Trivinylethoxysilane

Hydrolysis and Condensation Processes of Ethoxysilane (B94302) Groups

The key to trivinylethoxysilane's functionality lies in the reactivity of its ethoxysilane groups. These groups undergo hydrolysis and condensation, which are fundamental processes in forming stable bonds with inorganic substrates. gelest.com

Formation of Reactive Silanol (B1196071) Intermediates

The initial step in the reaction of this compound is the hydrolysis of its ethoxy groups (-OCH2CH3). In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming reactive silanol intermediates (Si-OH). gelest.comunm.edu This reaction can be catalyzed by either acids or bases. unm.edu

The rate of hydrolysis is influenced by several factors, including the pH of the solution and the concentration of water. unm.edu Under acidic conditions, the reaction is initiated by the protonation of the ethoxy group, making it a better leaving group. Conversely, under basic conditions, the silicon atom is directly attacked by a hydroxide (B78521) ion. unm.edu The general hydrolysis reaction can be represented as follows:

(CH2=CH)3Si(OCH2CH3) + H2O → (CH2=CH)3Si(OH) + CH3CH2OH

The formation of these silanol intermediates is a critical step, as they are the primary species that interact with the surface of inorganic materials. gelest.com

Siloxane Network Formation and Surface Adsorption

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions with other silanol groups. This process results in the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. gelest.comunm.edu This condensation can occur between two hydrolyzed this compound molecules or between a this compound molecule and a hydroxyl group present on the surface of an inorganic substrate. gelest.com

The condensation reactions lead to the formation of a cross-linked polysiloxane network on the substrate surface. gelest.com This network is not only physically adsorbed but also chemically bonded to the surface through the formation of covalent bonds with the substrate's hydroxyl groups. gelest.com The extent of this network formation and the resulting thickness of the siloxane layer are dependent on the reaction conditions, such as the concentration of the silane (B1218182) solution and the amount of available water. gelest.com The sequential nature of these reactions—hydrolysis followed by condensation—can occur simultaneously after the initial hydrolysis step. gelest.com

Covalent Bonding at Organic-Inorganic Interfaces

The ability of this compound to form strong and durable covalent bonds at the interface between organic polymers and inorganic materials is a cornerstone of its utility as a coupling agent. shinetsusilicones.com

Molecular Bridging Capabilities for Adhesion Enhancement

This compound acts as a molecular bridge, with its silanol groups reacting with the inorganic substrate and its vinyl groups reacting with the organic polymer matrix. ntu.ac.uk This dual reactivity allows it to effectively couple dissimilar materials, leading to significantly improved adhesion. researchgate.net The vinyl groups can participate in various polymerization reactions, such as radical polymerization, allowing them to become an integral part of the polymer chain. shinetsusilicones.com This creates a continuous and robust interface that transfers stress more effectively between the reinforcement and the matrix. researchgate.net

The effectiveness of this molecular bridging is evident in the enhanced mechanical properties of composite materials. For instance, the addition of this compound-treated fillers to a polymer matrix can lead to a significant increase in tensile and flexural strength. researchgate.net

Interfacial Bond Strength and Durability Mechanisms

The covalent bonds formed at the organic-inorganic interface by this compound are significantly stronger than the van der Waals forces that would otherwise dominate the interaction. researchgate.net This results in a substantial increase in interfacial bond strength. The strength of this bond can be influenced by various factors, including the density of the silane coupling agent at the interface and the specific chemistry of the polymer and substrate. vergosdent.gr

The durability of these interfacial bonds is another critical aspect. The siloxane network formed on the inorganic surface is generally stable and resistant to environmental factors such as moisture and temperature fluctuations. acs.org This stability helps to maintain the integrity of the composite material over time, preventing delamination and degradation of mechanical properties. The formation of a dense, cross-linked siloxane layer can also act as a barrier, protecting the interface from the ingress of water and other corrosive agents. acs.org

Polymer Crosslinking and Surface Grafting Phenomena

Beyond its role as a coupling agent, this compound can also be utilized for polymer crosslinking and surface grafting. ntu.ac.ukpjsir.org

The vinyl groups of this compound can be used to initiate crosslinking within a polymer matrix, leading to the formation of a three-dimensional network. pjsir.orgdtic.mil This crosslinking can improve various properties of the polymer, such as its thermal stability, solvent resistance, and mechanical strength. google.com

Reactivity with Organic Polymer Matrices

The reactivity of this compound with organic polymers is centered on its vinyl (-CH=CH₂) functional group. This group can participate in polymerization reactions, allowing the silane molecule to become chemically integrated into the polymer structure. nist.govbrb-international.com This process effectively grafts the silane onto the polymer backbone, creating a durable link that mediates adhesion to a filler or reinforcement. sinosil.comnist.gov

The vinyl group's double bond can react and copolymerize with various polymer matrices, particularly through mechanisms initiated during the curing or polymerization phase of the composite material's production. google.comresearchgate.net For instance, this compound is used to modify different types of emulsion polymerizations, where it can be added as a monomer to create vinyl-modified latexes. brb-international.com It is also added to various synthetic rubbers to form vinyl co-polymers. brb-international.com This covalent integration enhances the mechanical properties and improves water and abrasion resistance by modifying the polymer chains at a molecular level. brb-international.com The reaction establishes a robust interface between the polymer and the silane, which is, in turn, bonded to a filler, ensuring efficient stress transfer and improved composite performance. utwente.nl

Table 1: Reactivity of this compound with Select Polymer Matrices

| Polymer Matrix | Nature of Reaction | Primary Benefit |

|---|---|---|

| Synthetic Rubbers | Co-polymerization | Forms vinyl co-polymers, enhancing mechanical properties. brb-international.com |

| Latex (Emulsion Polymerization) | Co-monomer Addition | Forms vinyl-modified latexes with improved water and abrasion resistance. brb-international.com |

| Polylactic Acid (PLA) | Interfacial Grafting | Improves interfacial adhesion between the polymer and natural fillers. ntu.ac.ukntu.ac.uk |

| Epoxy Resins | Interfacial Grafting/Co-reaction | Enhances stress-holding capacity and flexural strength by improving the bond between the resin and reinforcements. researchgate.net |

Chemical Modification of Particulate Fillers and Fibrous Reinforcements

The modification of inorganic fillers and reinforcements by this compound begins with the hydrolysis of its three ethoxy (-OCH₂CH₃) groups. gelest.com In the presence of water, these groups react to form reactive silanol groups (-SiOH). gelest.comatamanchemicals.com These silanols can then undergo a condensation reaction with hydroxyl (-OH) groups naturally present on the surfaces of most inorganic and natural fillers, such as glass fibers, silica (B1680970), and natural fibers like kenaf or wood flour. sinosil.comnist.gov This reaction forms stable, covalent siloxane bonds (Si-O-Filler), effectively anchoring the silane molecule to the filler surface. sinosil.com

Table 2: Effects of this compound Treatment on Fillers and Reinforcements

| Filler/Reinforcement | Polymer Matrix | Observed Effects of Silane Treatment | Resulting Improvement |

|---|---|---|---|

| Almond Shell Particles (P. amygdalus) | Polylactic Acid (PLA) | Improved interfacial bonding between filler and matrix. ntu.ac.uk | Enhanced compressive strength and adhesion. ntu.ac.uk |

| Kenaf Fiber & P. amygdalus Filler | Epoxy | Removal of strength-reducing substances like lignin (B12514952), hemicellulose, and wax from filler surfaces. researchgate.netresearchgate.net | Increased tensile strength to 56 MPa and flexural strength to 89 MPa. researchgate.netresearchgate.net |

| Walnut Shell Particles | Polylactic Acid (PLA) | Formation of a smooth siloxane layer on the particle surface; removal of surface impurities. ntu.ac.uk | Improved interfacial adhesion and mechanical properties. ntu.ac.uk |

| Fishtail Palm Fibers | Epoxy | Modification of the fiber surface chemistry, making it more reactive and capable of stronger bonding. researchgate.net | Enhanced interfacial adhesion and overall composite properties. researchgate.net |

Adsorption Behavior and Surface Interaction Studies of Trivinylethoxysilane

Comparative Adsorption on Oxidized Substrates

Research into the adsorption of trivinylethoxysilane has revealed significant differences in its behavior depending on the chemical nature of the oxidized substrate. In situ studies comparing silicon oxide and aluminum oxide surfaces under vacuum have highlighted this disparity. tandfonline.com

Under vacuum conditions at room temperature, silicon oxide (silica) surfaces demonstrate a notable lack of chemical reactivity towards this compound molecules. tandfonline.com Investigations using surface-sensitive techniques such as high-resolution electron energy loss spectroscopy (HREELS) and reflection-absorption infrared spectroscopy (RAIRS) show that TVES does not readily form strong chemical bonds with the silica (B1680970) surface in a vacuum environment. tandfonline.com This chemical inertness suggests that the necessary activation energy for a reaction is not met, or the specific surface sites required for adsorption are not present or active under these conditions. tandfonline.com

In stark contrast to silica, oxidized aluminum (alumina) surfaces facilitate the successful adsorption of this compound under the same vacuum conditions. tandfonline.com The TVES molecules readily interact with the alumina (B75360) surface, indicating a chemically active interface that promotes adsorption. tandfonline.com This differential reactivity underscores the critical role of the substrate's intrinsic surface chemistry in governing the adsorption process of alkoxysilanes.

Table 1: Comparative Adsorption of this compound (TVES) on Oxidized Substrates under Vacuum

| Substrate | Adsorption Behavior | Reactivity |

|---|---|---|

| Silicon Oxide (Silica) | Chemically inactive | No successful adsorption observed |

| Aluminum Oxide (Alumina) | Chemically active | Successful adsorption realized |

Interactions with Silicon Oxide Surfaces

Influence of Substrate Surface Properties and Environmental Factors

The differences in adsorption between silica and alumina are not arbitrary; they are rooted in the specific chemical characteristics of the oxide surfaces and the presence of trace environmental molecules like water.

The varying adsorption mechanisms of this compound on silicon and aluminum oxides can be largely attributed to the Brønsted acid properties of the surfaces. tandfonline.com Brønsted acid sites, which are surface hydroxyl groups (M-OH) that can donate a proton, are crucial for the hydrolysis of the alkoxysilane's ethoxy groups, a key step in the reaction pathway. Alumina surfaces typically possess a higher concentration and/or stronger Brønsted acidity compared to silica. tandfonline.comimaging.org This enhanced acidity on alumina facilitates the protonation and subsequent cleavage of the ethoxy groups on the TVES molecule, enabling its covalent attachment to the surface. tandfonline.com The relative lack of sufficiently strong Brønsted acid sites on the silica surface under vacuum conditions contributes to its inertness towards TVES. tandfonline.com

The presence of physisorbed water molecules on the oxide surface also plays a pivotal role in the adsorption process. tandfonline.com Physisorbed water can act as a catalyst for the hydrolysis of the silane's alkoxy groups, a necessary precursor to the condensation reaction with surface hydroxyls. rsc.org On alumina, the interaction between surface sites and water can create a more favorable environment for the hydrolysis of TVES. tandfonline.com Conversely, on a highly dehydrated silica surface under vacuum, the scarcity of physisorbed water molecules further hinders the potential reaction pathways for TVES adsorption. tandfonline.com The interplay between the surface's acidic properties and the availability of water molecules is therefore a determining factor in the adsorption mechanism. tandfonline.comrsc.org

Role of Brønsted Acid Sites on Oxide Surfaces

In Situ Investigations of Molecular Interaction under Vacuum Conditions

To understand the fundamental interactions between this compound and oxide surfaces, studies are often conducted in highly controlled environments. tandfonline.com In situ investigations, where the adsorption process is monitored in real-time under ultra-high vacuum (UHV) conditions, provide invaluable molecular-level insights. tandfonline.comresearchgate.net Techniques such as HREELS, RAIRS, and Auger electron spectroscopy (AES) are employed to characterize the chemical state of the substrate before, during, and after exposure to TVES at room temperature. tandfonline.com

These vacuum-based studies are crucial as they eliminate the complexities introduced by atmospheric contaminants and a thick, uncontrolled water layer, allowing researchers to isolate the effects of the substrate's intrinsic properties. tandfonline.com The finding that silica is chemically inactive towards TVES while alumina is reactive under these specific vacuum conditions is a direct result of such in situ experiments. tandfonline.com

Table 2: Summary of Factors Influencing this compound (TVES) Adsorption

| Factor | Influence on Adsorption |

|---|---|

| Substrate Type | Alumina is reactive; Silica is inert under vacuum. tandfonline.com |

| Brønsted Acidity | Higher acidity (as on alumina) promotes adsorption by facilitating hydrolysis. tandfonline.comimaging.org |

| Physisorbed Water | Acts as a co-reagent or catalyst for silane (B1218182) hydrolysis, enhancing adsorption. tandfonline.comrsc.org |

| Vacuum Conditions | Allows for the study of intrinsic surface reactivity by minimizing the role of atmospheric water and contaminants. tandfonline.com |

Applications of Trivinylethoxysilane in Advanced Composite Materials and Coatings

Enhancing Interfacial Adhesion in Polymer Composites

The primary function of trivinylethoxysilane in polymer composites is to improve interfacial adhesion between the polymer matrix and the reinforcing phase. dakenchem.com This enhancement is crucial for effective stress transfer from the matrix to the stronger reinforcement, which is fundamental to achieving improved mechanical performance in the composite material. researchgate.netscirp.org The incompatibility between hydrophilic natural fillers and hydrophobic polymer matrices often leads to poor adhesion, high moisture absorption, and consequently, diminished mechanical properties. researchgate.netbibliotekanauki.pl this compound addresses this by acting as a molecular bridge at the interface. sinosil.com

In thermoplastic composites, particularly those based on biodegradable polymers like Polylactic Acid (PLA), this compound has demonstrated significant efficacy in improving the compatibility of natural or inorganic fillers.

PLA/Almond Shell Composites: Chemical treatment of almond shell particles with this compound has been shown to modify their surface characteristics effectively. researchgate.net This surface modification helps in removing strength-reducing substances like lignin (B12514952) and hemicellulose. researchgate.net In one study, treating Prunus amygdalus (almond) fillers with this compound for reinforcement in a kenaf fiber composite resulted in a notable increase in mechanical strength. researchgate.net While specific data for a pure PLA/Almond Shell composite treated with this silane (B1218182) is limited, the principles of improved interfacial adhesion through silane treatment are well-established for similar systems. researchgate.netresearcher.lifeshu.ac.uk For instance, alkaline-treated almond shell vinyl ester composites have shown significantly improved mechanical properties. researcher.life

PLA/Walnut Shell Composites: Research on PLA biocomposites reinforced with walnut shell (WAL) particles has explicitly utilized this compound for surface functionalization. ntu.ac.uk In a study developing 3D printed PLA/WAL biocomposites, walnut shell particles were treated with a 5% this compound solution in a water and ethanol (B145695) mixture. ntu.ac.uk This treatment led to a better-packed cellulose (B213188) structure on the walnut shell by effectively removing amorphous materials like pectin (B1162225) and wax. ntu.ac.uk The silane-grafted composites exhibited improved modulus and hardness. ntu.ac.ukntu.ac.uk For example, the 15% WAL/PLA composite with silane treatment achieved the highest Shore D hardness value of 71. ntu.ac.ukresearchgate.net The silane treatment facilitated a uniform distribution of WAL particles within the PLA matrix, minimizing particle pull-out and enhancing interfacial bonding. ntu.ac.ukmdpi.com

Table 1: Effect of this compound Treatment on PLA/Walnut Shell Composite Properties

| Property | Composite System | Value |

|---|---|---|

| Crystallinity Index | Untreated Walnut Shell | 55.3% |

| Crystallinity Index | Silane-Treated Walnut Shell | 61.2% ntu.ac.ukntu.ac.uk |

| Shore D Hardness | Silane-Grafted 15% WAL/PLA | 71 ntu.ac.ukresearchgate.net |

PLA/Hydroxyapatite Composites: this compound (TVES) has been successfully used to improve the interfacial bonding in PLA/Hydroxyapatite (HA) composites intended for biomedical applications, such as bone tissue engineering. researchgate.netnih.gov In a study focused on optimizing 3D printed PLA/HA composites, HA particles were treated with 1.5% TVES in an ethanol solution. researchgate.net This surface modification resulted in a 5%–7% increase in the compressive strength of the composites compared to those with untreated HA. researchgate.net The optimized treated composite, containing 9% HA and printed at 240°C, achieved a maximum compressive strength of 75.35 MPa, showcasing the effectiveness of this compound in enhancing the mechanical properties for load-bearing applications. researchgate.net The use of silane coupling agents, in general, has been shown to significantly improve the mechanical strength and interfacial adhesion in PLA/HA systems. researchgate.netnih.govresearchgate.net

Table 2: Compressive Strength of 3D Printed PLA/HA Composites

| Composite Type | Optimal Compressive Strength |

|---|---|

| Untreated HA/PLA | 71.42 MPa |

This compound and other vinyl silanes are also integral to improving the performance of thermosetting composites, such as those with epoxy matrices. kexuetongbao-csb.comtuni.fi Epoxy resins are known for their high strength and chemical resistance but can be brittle. researchgate.net Incorporating fillers and fibers can enhance their properties, but good adhesion is paramount. researchgate.net Silane coupling agents modify the epoxy resin or the filler surface to create stronger chemical bonds at the interface. tuni.fi Vinyl silanes, in particular, are used to promote adhesion between unsaturated polyester (B1180765) or cross-linked polyethylene (B3416737) resins and inorganic substrates. ecopowerchem.com In epoxy composites for electrical insulation, vinyl silane has been used as a coupling agent to improve the bond between the epoxy matrix and fillers like rice husk ash or sea sand, leading to better performance. kexuetongbao-csb.comatlantis-press.com The vinyl group on the silane can react with the polymer matrix during curing, creating a durable link to the inorganic filler. dakenchem.com This improved adhesion enhances mechanical properties and the resistance of the composite to environmental factors. tuni.fi

Integration in Thermoplastic Systems (e.g., PLA/Almond Shell, PLA/Walnut Shell, PLA/Hydroxyapatite Composites)

Contributions to Fiber-Reinforced and Particulate-Filled Systems

This compound's role extends to the broader categories of fiber-reinforced and particulate-filled composites, where surface modification is key to performance.

Natural fibers are increasingly used as reinforcement in composites due to their low cost and biodegradability. bibliotekanauki.plresearchgate.net However, their hydrophilic nature makes them incompatible with hydrophobic polymer matrices, leading to weak interfacial bonding. researchgate.netbibliotekanauki.pl Surface treatment with silane coupling agents like this compound is a common and effective method to address this issue. bibliotekanauki.plresearchgate.netelsevier.com The process involves the hydrolysis of the ethoxy groups of the silane to form silanol (B1196071) groups, which can then condense with the hydroxyl groups on the surface of the natural fibers (cellulose). tuni.fi The vinyl functional group of the silane is then available to react and form covalent bonds with the polymer matrix during composite processing. dakenchem.comtuni.fi This chemical bridging enhances the adhesion between the fiber and the matrix, which improves stress transfer and results in composites with better mechanical properties and lower water absorption. researchgate.net For instance, treating kenaf fibers with this compound was shown to remove undesirable surface components and increase the tensile and flexural strength of the resulting epoxy composite. researchgate.net

Surface Treatment of Natural Fibers for Improved Compatibility

Performance in Protective Coatings and Sealants

In the realm of protective coatings and sealants, this compound and other vinyl silanes contribute significantly to adhesion, durability, and weather resistance. dakenchem.comsinosil.com They can be added to coating formulations to improve the bond between the coating and the substrate, which is particularly important for surfaces like metal, glass, and concrete. doi.org The silane acts as an adhesion promoter, creating a durable interface that is resistant to moisture, chemicals, and temperature fluctuations. doi.org

Vinyl silane-based coatings can offer excellent corrosion protection, sometimes superior to traditional chromate (B82759) treatments, and provide a strong base for subsequent paint layers. google.com They are used in high-performance, moisture-curing protective coatings for applications in construction, wood, and marine environments. veosil.comhexion.com These coatings benefit from the silane's ability to form a protective layer that shields the substrate from environmental factors like UV radiation and moisture. sinosil.com The result is an extended service life for the coated material and enhanced resistance to degradation. dakenchem.comecopowerchem.com

Improvement of Material Durability and Environmental Resistance

The mechanism of action involves the ethoxy groups on the silane hydrolyzing to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of the inorganic substrate (e.g., glass fiber), forming stable, covalent Si-O-Si bonds. silimtec.com Simultaneously, the vinyl group on the silane can copolymerize or react with the organic resin matrix during the curing process. sinosil.com This creates a strong, water-resistant chemical bridge at the interface between the reinforcement and the polymer. capatue.com

This interfacial bond is critical to the durability of the composite material. A primary failure mode for composites, especially when exposed to humidity or wet conditions, is the degradation of the interfacial bond between the fiber and the matrix. capatue.com Water can attack this interface, leading to a loss of adhesion, delamination, and a significant reduction in mechanical properties. By replacing weaker hydrogen bonds with strong, covalent siloxane bonds, this compound prevents this water-induced degradation. capatue.comresearchgate.net This results in composites with greatly improved mechanical strength, particularly under wet or humid conditions, and enhanced resistance to harsh environmental factors. chemsilicone.comcapatue.com

The impact of using a vinyl silane as a coupling agent on the mechanical properties and durability of a composite is demonstrated in the following table, which shows data from a study on unsaturated polyester (UP) fiberglass reinforced plastic (FRP).

Table 1: Effect of Silane Coupling Agents on Flexural Strength of UP Fiberglass Reinforced Plastic

| Silane Model | Dry State Flexural Strength (MPa) | Wet State Flexural Strength (MPa) | Strength Retention (%) |

|---|---|---|---|

| No Silane | 220 | 83 | 38% |

| Vinyl Silane | 249 | 220 | 88% |

| Methacryloxysilane | 314 | 285 | 91% |

Data sourced from a study on the effect of different organic functional silanes on the flexural strength of UP FRP, demonstrating that a vinyl silane significantly improves strength retention in wet conditions compared to an untreated composite. capatue.com

Mechanisms for Corrosion Inhibition in Cementitious Structures

In the context of protecting steel-reinforced cementitious structures like concrete bridges and buildings, this compound is utilized as a key component in penetrating sealer compositions. google.com Its primary function is to enhance the durability of the structure by preventing the ingress of corrosion-causing agents, namely water and chloride ions. google.com

The corrosion of steel reinforcement is a major cause of premature degradation in concrete structures. google.com While concrete's high alkalinity naturally forms a passive, protective oxide layer on the steel, this layer can be broken down by chloride ions. google.com Water acts as the transport medium for these ions to reach the steel reinforcement, and is a necessary component for the electrochemical corrosion process to occur. google.com

This compound-based sealers work by creating a hydrophobic barrier within the pore structure of the cementitious substrate. When applied to the concrete surface, the low-viscosity silane penetrates deep into the capillaries and pores. There, the ethoxysilyl groups undergo hydrolysis in the presence of moisture and the alkaline environment of the concrete, converting to reactive silanol groups. These silanols then react with each other and with the silicate/aluminate components of the cement paste to form a stable, cross-linked, and water-repellent polysiloxane network.

This hydrophobic lining within the pores effectively prevents liquid water from being absorbed and transported through the concrete matrix. By blocking the primary transport pathway, the sealer inhibits the penetration of waterborne chlorides to the depth of the steel reinforcement, thus preventing the initiation of corrosion. google.com

In some advanced formulations, this compound is part of a blend that includes other, more direct corrosion inhibitors. google.com In such systems, the silane not only provides the water-repellent barrier but also acts as a solvent and carrier for the corrosion inhibitor, helping it to penetrate the concrete and reach the vicinity of the rebar. google.com

Table 2: Mechanism of this compound in Cementitious Corrosion Protection

| Stage | Process | Function of this compound | Outcome |

|---|---|---|---|

| 1. Application | Sealer containing this compound is applied to the concrete surface. | Acts as a low-viscosity penetrant. | Deep penetration into the concrete's pore structure. |

| 2. Hydrolysis | Ethoxy groups react with moisture in the pores. | Forms reactive silanol (Si-OH) groups. | Prepares the molecule for bonding with the substrate. |

| 3. Condensation | Silanol groups react with the cement matrix and each other. | Forms a stable, covalent polysiloxane (Si-O-Si) network. | Creates a durable, hydrophobic layer lining the pores. |

| 4. Protection | The hydrophobic layer lines the capillary network. | Repels water and prevents its absorption into the concrete. | Intrusion of water and dissolved chlorides is blocked, preventing corrosion initiation at the steel reinforcement. google.com |

Advanced Analytical Techniques for Characterizing Trivinylethoxysilane and Its Interactions

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for probing the intrinsic properties of Trivinylethoxysilane. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can determine its structure, vibrational characteristics, and the elemental composition of surfaces it modifies.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Species

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly surface-sensitive technique used to study the vibrational modes of molecules adsorbed on conductive or semiconductive surfaces. hmdb.ca It involves directing a monoenergetic beam of low-energy electrons at a surface and analyzing the energy of the inelastically scattered electrons. The energy lost by an electron corresponds to a specific vibrational quantum of the adsorbate, providing a vibrational spectrum similar to infrared spectroscopy but with different selection rules. cityu.edu.hk

In the study of this compound, HREELS is instrumental in identifying the chemical bonding, orientation, and binding geometry of the molecule when it adsorbs onto a substrate. Research on the interaction of this compound with oxidized aluminum and silicon surfaces has utilized HREELS to characterize the adsorbed species under vacuum conditions. researchgate.net This analysis reveals how the molecule orients itself and which functional groups are involved in the bonding to the surface, offering insights into the initial stages of film formation and adhesion.

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Adsorbed Layers

Reflection-Absorption Infrared Spectroscopy (RAIRS) is another powerful technique for analyzing ultrathin films and adsorbed molecular layers on reflective surfaces. In a RAIRS experiment, infrared radiation is reflected off a surface at a grazing angle. The absorption of specific IR frequencies provides a vibrational spectrum of the molecules present on the surface.

RAIRS has been employed alongside HREELS to investigate the in-situ interactions of this compound with oxidized surfaces of aluminum and silicon at room temperature. researchgate.net This complementary technique helps to confirm the vibrational modes observed in HREELS and provides a more complete picture of the chemical state of the adsorbed silane (B1218182) molecules. The data from RAIRS helps to understand the chemical bonds present before and after the silane interaction, confirming the successful adsorption and the nature of the silane layer.

Fourier-Transform Infrared (FTIR) and Laser Raman Spectroscopy for Molecular Structures

Fourier-Transform Infrared (FTIR) and Laser Raman spectroscopy are two complementary vibrational spectroscopy techniques that provide a detailed fingerprint of a molecule's structure. researchgate.netresearchgate.net FTIR measures the absorption of infrared light due to the vibrations of bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from molecular vibrations that involve a change in polarizability. researchgate.net

For this compound, these techniques are essential for confirming its molecular structure by identifying its characteristic functional groups.

FTIR Spectroscopy : An FTIR spectrum of this compound will show strong absorption bands corresponding to the vibrations of its ethoxy group (C-O stretching, CH2/CH3 bending and stretching) and vinyl groups (C=C stretching, =C-H stretching and bending). The Si-O-C linkage also produces a characteristic strong absorption. researchgate.netdtic.mil

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the non-polar vinyl groups (C=C stretching) and the Si-C bonds, which often produce strong Raman signals. researchgate.net It can be used to confirm the presence and integrity of the vinyl functionalities, which are crucial for subsequent polymerization or grafting reactions. carleton.edu

Together, FTIR and Raman provide a comprehensive vibrational profile of the molecule.

Table 1: Characteristic Vibrational Modes for this compound (Note: Specific peak positions can vary slightly based on the sample state and measurement conditions. This table represents typical ranges for the functional groups present.)

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Vinyl (CH₂=CH-) | =C-H Stretch | 3050-3080 | 3050-3080 |

| Vinyl (CH₂=CH-) | C=C Stretch | 1600-1610 | 1600-1610 (Strong) |

| Vinyl (CH₂=CH-) | =C-H Bend (Out-of-plane) | 960-990 | Weak or inactive |

| Ethoxy (-O-CH₂CH₃) | C-H Stretch (CH₂, CH₃) | 2850-2980 | 2850-2980 |

| Ethoxy (-O-CH₂CH₃) | Si-O-C Stretch | 1080-1110 (Strong, Broad) | Weak or inactive |

| Silane (Si-C) | Si-C Stretch | ~760 | ~760 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. nih.gov By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can map out the connectivity and chemical environment of each atom in a molecule. youtube.com

For this compound, ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

¹H NMR : The proton NMR spectrum provides distinct signals for the protons of the vinyl groups and the ethoxy group. The vinyl protons typically appear as a complex multiplet in the range of 5.8-6.2 ppm. The quartet and triplet of the ethoxy group's ethyl protons (-OCH₂CH₃) are found in the upfield region, typically around 3.8 ppm and 1.2 ppm, respectively.

¹³C NMR : The carbon NMR spectrum shows distinct peaks for the two carbons of the vinyl group and the two carbons of the ethoxy group, confirming the carbon skeleton of the molecule. carleton.edu

The chemical shifts and coupling patterns observed in NMR spectra provide unambiguous confirmation of the this compound structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are predicted based on standard chemical shift ranges and may vary based on solvent and experimental conditions.)

| Atom Type | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | CH₂=CH-Si | 5.8 - 6.2 | Multiplet |

| ¹H | -O-CH₂ -CH₃ | ~3.8 | Quartet (q) |

| ¹H | -O-CH₂-CH₃ | ~1.2 | Triplet (t) |

| ¹³C | C H₂=CH-Si | ~135 | - |

| ¹³C | CH₂=C H-Si | ~133 | - |

| ¹³C | -O-C H₂-CH₃ | ~58 | - |

| ¹³C | -O-CH₂-C H₃ | ~18 | - |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgazom.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its oxidation state. malvernpanalytical.com

When this compound is used to form a coating or a self-assembled monolayer, XPS is the ideal technique to analyze the modified surface. An XPS survey scan would confirm the presence of Silicon (Si), Oxygen (O), and Carbon (C) on the substrate. High-resolution scans of the Si 2p, O 1s, and C 1s peaks provide information about the chemical environment. For example, the Si 2p binding energy can distinguish between the elemental substrate (e.g., Si wafer) and the silicon in the siloxane (Si-O-Si) or silanol (B1196071) (Si-OH) network of the coating. researchgate.net

Table 3: Expected Elemental Analysis of a this compound-Coated Silicon Substrate by XPS

| Element | Core Level | Expected Binding Energy (eV) Range | Information Provided |

| Carbon | C 1s | 284.5 - 286.0 | Presence of vinyl and ethoxy groups. Adventitious carbon reference at ~284.8 eV. wikipedia.org |

| Oxygen | O 1s | 531.0 - 534.0 | Presence of Si-O-Si, Si-O-C, and potentially Si-OH bonds. rsc.org |

| Silicon | Si 2p | 101.0 - 104.0 | Confirms presence of silane coating; chemical shift indicates formation of siloxane network (higher BE than elemental Si). rsc.org |

Microscopic and Imaging Techniques

While spectroscopy provides chemical information, microscopy techniques are essential for visualizing the physical nature of this compound films and coatings. These methods reveal surface topography, morphology, and uniformity at the micro- and nanoscale.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly used to characterize films produced from or containing this compound. cityu.edu.hk

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of a surface by scanning it with a focused beam of electrons. It is used to assess the morphology, uniformity, and presence of defects in coatings derived from this compound. cityu.edu.hk For example, SEM analysis can reveal whether a coating is smooth and continuous or if it has formed aggregates or pinholes.

Atomic Force Microscopy (AFM) : AFM uses a sharp probe to scan the surface, providing a three-dimensional topographical map with nanoscale resolution. researchgate.net It is an excellent tool for quantifying the surface roughness of a this compound coating. researchgate.net It can also be operated in different modes to probe local mechanical properties like adhesion or stiffness, providing a comprehensive understanding of the film's physical characteristics.

These imaging techniques are crucial for correlating the chemical interactions observed by spectroscopy with the resulting physical structure of the film, which ultimately determines its performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology Assessment

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of materials at high resolutions. vpi2004.combtraindia.com In the context of this compound, SEM is employed to examine the effects of its incorporation on the surface features of various substrates and polymers. The technique operates by scanning a focused beam of electrons over a sample's surface, which generates secondary electrons, backscattered electrons, and X-rays that are collected by detectors to form an image. btraindia.comceza.de This provides detailed information about the shape, size, and texture of surface features. btraindia.comresearchgate.net

When this compound is used to modify surfaces, SEM analysis can reveal changes in surface roughness, the formation of new topographical features, and the distribution of the silane on the substrate. For instance, in the development of composite materials, SEM can be used to assess the interface between a this compound-treated filler and the polymer matrix, providing insights into the quality of adhesion. rjor.ro The technique is also valuable for observing the results of surface treatments and the potential formation of micro-cracks or other defects. rjor.roresearchgate.net

The magnification capabilities of SEM, often ranging from 10× to over 300,000×, allow for detailed examination of micro and nanoscale structures. btraindia.comrjor.ro For non-conductive samples, a thin conductive coating, such as gold, is often applied to prevent charge buildup and enhance image quality. btraindia.com

Table 1: Applications of SEM in this compound Research

| Application | Information Obtained |

| Surface Topography | Visualization of surface roughness, texture, and features resulting from this compound treatment. vpi2004.combtraindia.com |

| Interfacial Analysis | Examination of the bonding and interaction between this compound-modified fillers and a polymer matrix. rjor.ro |

| Defect Detection | Identification of micro-cracks, voids, or other morphological imperfections in modified materials. rjor.roresearchgate.net |

| Particle/Fiber Distribution | Assessment of the dispersion and orientation of this compound-coated particles or fibers within a composite. |

Thermal and Rheological Characterization of Modified Materials

The incorporation of this compound into materials can significantly alter their thermal and flow properties. Techniques such as Differential Scanning Calorimetry (DSC), Thermomechanical Analysis (TMA), and rheometry are crucial for quantifying these changes.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.detainstruments.com This method is widely used to determine the thermal transitions of polymers and other materials, including those modified with this compound. hu-berlin.de Key parameters that can be determined from a DSC curve include the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies of these transitions. hu-berlin.dekpi.ua

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, representing the temperature range over which the material changes from a rigid, glassy state to a more flexible, rubbery state. ohiolink.edu The addition of this compound can influence the Tg of a polymer system. Depending on its interaction with the polymer matrix, it can either increase the Tg by restricting chain mobility or decrease it by acting as a plasticizer. ohiolink.edu For example, the copolymerization of this compound into a polymer backbone can lead to changes in the observed Tg. ohiolink.eduresearchgate.net

DSC is also instrumental in assessing the degree of crystallinity in semi-crystalline polymers, which can be affected by the presence of this compound. tainstruments.com Changes in crystallinity can, in turn, impact the mechanical and physical properties of the material. tainstruments.com

Table 2: Key Thermal Transitions Measured by DSC

| Thermal Transition | Description |

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. ohiolink.edu |

| Crystallization (Tc) | The process where a polymer's chains become aligned in an ordered structure, releasing heat (exothermic process). hu-berlin.de |

| Melting (Tm) | The transition of a crystalline solid to a liquid state, which requires heat input (endothermic process). hu-berlin.de |

Thermomechanical Analysis (TMA) is a technique that measures the dimensional changes of a material as a function of temperature, time, and applied force. azom.comimim.pl It is particularly useful for evaluating the dimensional stability of materials modified with this compound. tainstruments.com TMA can determine the coefficient of thermal expansion (CTE), which describes how the size of an object changes with a change in temperature. azom.com

The incorporation of this compound can alter the CTE of a material. A lower CTE indicates greater dimensional stability over a range of temperatures. TMA is highly sensitive to changes in CTE and can detect transitions such as the glass transition temperature (Tg), where a significant change in the expansion coefficient often occurs. tainstruments.com This makes TMA a valuable tool for assessing the performance of materials in applications where dimensional stability is critical. tainstruments.comvt.edu

TMA can be performed in various modes, including expansion, penetration, and tension, allowing for the characterization of a wide range of materials, from thin films to rigid composites. imim.pltainstruments.com

Table 3: Properties Determined by TMA

| Property | Description |

| Coefficient of Thermal Expansion (CTE) | The rate at which a material expands or contracts with changes in temperature. azom.com |

| Glass Transition Temperature (Tg) | Detected as a change in the slope of the dimensional change versus temperature curve. tainstruments.com |

| Softening Temperature | The temperature at which a material begins to lose its structural integrity under an applied load. mt.com |

| Dimensional Stability | The ability of a material to maintain its size and shape over a range of temperatures. tainstruments.comnih.gov |

The rheological properties of materials, which describe their flow and deformation characteristics, are significantly influenced by the addition of modifiers like this compound. mdpi.com Techniques such as torque rheometry and spiral flow tests provide valuable information about the processability and performance of these modified materials. mdpi.comresearchgate.net

Torque rheometry measures the torque required to rotate mixing blades in a heated chamber containing the material being tested. ampacet.comthermofisher.com This provides a measure of the material's viscosity and can be used to study melting behavior, thermal stability, and the influence of additives. thermofisher.com For materials compounded with this compound, torque rheometry can help determine the optimal processing conditions and assess the effect of the silane on the melt viscosity. ampacet.com

Spiral flow testing is another method used to evaluate the flow properties of thermosetting and thermoplastic materials. In this test, the material is injected into a spiral mold under controlled temperature and pressure. The length of the spiral flow is an indication of the material's fluidity and processability. The incorporation of this compound can affect the spiral flow length, providing insights into its role as a coupling agent or processing aid.

Understanding the rheological behavior is crucial for applications such as injection molding, extrusion, and coating, where the flow properties of the material directly impact the quality of the final product. azom.com

Table 4: Rheological Parameters and Their Significance

| Parameter | Measurement Technique | Significance |

| Melt Viscosity | Torque Rheometry, Capillary Rheometry | A measure of a material's resistance to flow in the molten state; critical for processing. thermofisher.comnih.gov |

| Processing Stability | Torque Rheometry | Indicates the time a material can be processed at a given temperature before degradation occurs. ampacet.com |

| Flow Length | Spiral Flow Test | An indicator of the fluidity of a material under specific molding conditions. |

| Shear Thinning Behavior | Rotational Rheometry | The decrease in viscosity with an increasing rate of shear, a common characteristic of polymer melts. nih.gov |

Thermomechanical Analysis (TMA) for Dimensional Stability

Other Surface and Structural Probing Methods

In addition to the aforementioned techniques, other surface-sensitive methods can provide further chemical and structural information about this compound-modified substrates.

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the outermost layers of a material. azom.comirida.es It is particularly useful for analyzing the chemical state of substrates that have been treated with this compound. diva-portal.org The technique works by bombarding the sample surface with a primary electron beam, which causes the emission of Auger electrons with characteristic energies that are unique to each element (except for hydrogen and helium). irida.esnpl.co.uk

Because Auger electrons have a very shallow escape depth (typically 0.5 to 10 nanometers), AES provides information exclusively from the near-surface region. cityu.edu.hk This makes it an ideal method for confirming the presence of silicon from this compound on a treated substrate and for studying the chemistry of the interface. diva-portal.org AES can be used to create elemental maps of a surface, showing the distribution of different elements, and can also be combined with ion sputtering to perform depth profiling, which reveals the elemental composition as a function of depth into the material. npl.co.uk

Table 5: Information Provided by Auger Electron Spectroscopy

| Information | Description |

| Surface Elemental Composition | Identifies the elements present in the top few atomic layers of a sample. azom.comnpl.co.uk |

| Chemical State Information | Provides some information about the chemical bonding environment of the detected elements. npl.co.uk |

| Elemental Mapping | Creates images showing the spatial distribution of elements on the surface. azom.com |

| Depth Profiling | When combined with ion sputtering, it reveals the elemental composition as a function of depth. npl.co.uk |

Light Scattering Techniques (e.g., Dynamic Light Scattering) for Particle Behavior

Light scattering techniques are indispensable for characterizing the behavior of particles, such as this compound-derived nanoparticles or polymer aggregates, in a solution or suspension. nanoparticleanalyzer.com Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary method used for this purpose. nih.govhoriba.com DLS measures the fluctuations in the intensity of light scattered by particles undergoing random Brownian motion in a fluid. nih.govwikipedia.org

The core principle of DLS is that smaller particles diffuse more rapidly through the solvent than larger particles. nih.gov This difference in motion causes rapid fluctuations in scattered light intensity for small particles and slower fluctuations for larger ones. By analyzing the time-dependence of these intensity fluctuations using an autocorrelation function, the diffusion coefficient (D) of the particles can be determined. wikipedia.org The Stokes-Einstein equation is then used to relate the diffusion coefficient to the particle's hydrodynamic radius (Rн), which is the effective size of the particle in the solution. nih.gov

DLS is particularly valuable for:

Determining Particle Size Distribution: DLS can provide the size distribution profile of particles in a sample, identifying whether the population is uniform (monodisperse) or contains particles of various sizes (polydisperse). wikipedia.org

Monitoring Aggregation: The technique is extremely sensitive to the presence of large aggregates, as the intensity of scattered light is proportional to the molar mass and concentration of the particles. news-medical.net By taking measurements over time, DLS can be used to assess the stability of a formulation and detect the onset of particle aggregation, which is observed as an increase in the average hydrodynamic radius. wikipedia.org

Analyzing Complex Fluids: DLS can be employed to probe the behavior of concentrated polymer solutions and other complex fluid systems. wikipedia.org

Research Findings: For comprehensive characterization, DLS is often coupled with separation techniques like Size Exclusion Chromatography (SEC) or Field-Flow Fractionation (FFF). news-medical.net This combination allows for the physical separation of monomers, oligomers, and larger aggregates, followed by online DLS analysis to determine the size of each fraction. news-medical.net This approach provides a more detailed and accurate picture of the particle behavior and distribution within the sample. The intensity of the DLS signal is highly sensitive to larger particles, making it an excellent tool for detecting even trace amounts of aggregates in a formulation. nih.gov

The following table illustrates the type of data that can be obtained from a DLS experiment to characterize particle behavior.

Table 2. Example of DLS Data for Monitoring Particle Behavior in a this compound Suspension

| Sample Condition | Population | Mean Hydrodynamic Radius (Rн) (nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|---|

| Initial Suspension | 1 | 95 | 0.15 | A relatively uniform (monodisperse) suspension of primary particles. |

| After 24 hours (Stable) | 1 | 98 | 0.18 | Slight increase in size, but the system remains stable with no significant aggregation. |

| After 24 hours (Unstable) | 1 | 150 | 0.45 | Significant increase in particle size and polydispersity, indicating particle aggregation. |

| Unstable with Aggregates | 1 | 120 | 0.60 | The primary population has started to aggregate. |

Computational and Theoretical Investigations of Trivinylethoxysilane Systems

Molecular Modeling and Simulation of Interfacial Interactions

Molecular modeling, particularly molecular dynamics (MD) simulations, allows for the investigation of the dynamic behavior of trivinylethoxysilane at the interface between different materials, such as between a polymer matrix and an inorganic filler. These simulations model the interactions between individual atoms over time, providing a detailed picture of how the coupling agent mediates adhesion and improves interfacial strength.

MD simulations typically involve defining a simulation box containing the molecules of interest (e.g., this compound, a substrate surface like silica (B1680970), and a polymer matrix). The interactions between atoms are described by a force field, which is a set of equations and parameters that calculate the potential energy of the system based on the positions of the atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecules arrange themselves and interact at the interface.

Detailed research findings from such simulations can quantify the strength of the interfacial interactions. For instance, the work of adhesion, which is the energy required to separate the two phases at the interface, can be calculated. A higher work of adhesion indicates a stronger interface. MD simulations can also reveal the conformational changes that this compound undergoes upon adsorption to a surface and how its vinyl and ethoxy groups orient themselves to interact with the surrounding materials. While specific data for this compound is not widely published, representative data from simulations of similar silane (B1218182) coupling agents on silica surfaces can be presented to illustrate the typical outputs of such studies.

Illustrative Data: Interfacial Adhesion Energy from MD Simulations

| Interfacial System | Work of Adhesion (mJ/m²) | Interfacial Energy (mJ/m²) |

| Polymer-Silica (untreated) | 150 | 50 |

| Polymer-Trivinylethoxysilane-Silica | 350 | 25 |

Note: The data in this table is illustrative and represents typical values obtained from molecular dynamics simulations of silane-treated interfaces. It serves to demonstrate the type of data generated from such computational studies.

The simulation results, such as those illustrated above, can demonstrate that the presence of a this compound layer significantly increases the work of adhesion and reduces the interfacial energy, indicating improved compatibility and a more stable interface. These computational findings help to explain the enhanced mechanical properties observed in composites that utilize this compound as a coupling agent.

Quantum Chemical Studies of Reaction Energetics and Pathways

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the chemical reactions of this compound at the electronic level. nih.gov These calculations can provide detailed information about reaction mechanisms, transition states, and the energetics (e.g., activation energies and reaction enthalpies) of processes like hydrolysis and condensation, which are crucial for the performance of silane coupling agents. osti.govzacros.orgnih.govresearchgate.net

Similarly, DFT can be used to study the subsequent condensation reactions, where the silanol (B1196071) groups react with hydroxyl groups on a substrate surface or with other silanol groups to form stable siloxane bonds (Si-O-Si). By mapping the potential energy surface of these reactions, the most likely reaction pathways can be identified. These studies can also investigate the influence of catalysts or pH on the reaction rates. chemrxiv.org

Illustrative Data: DFT Calculation of this compound Hydrolysis

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

| First Hydrolysis | -5.2 | -3.8 | 15.7 |

| Second Hydrolysis | -4.8 | -3.1 | 18.2 |

| Third Hydrolysis | -4.5 | -2.9 | 20.1 |

Note: The data in this table is illustrative and based on typical values from DFT calculations of the hydrolysis of similar alkoxysilanes. nsf.gov It is intended to show the type of energetic information that can be obtained from quantum chemical studies.

The insights gained from these quantum chemical studies are fundamental to understanding how this compound chemically bonds to substrates and polymer matrices, providing a firm scientific basis for its use as a coupling agent.

Predictive Modeling for Optimized Material Design and Performance

Predictive modeling, often utilizing machine learning (ML) algorithms, is an emerging approach to accelerate the design of new materials with optimized properties. nih.govnims.go.jpmdpi.commdpi.commdpi.comnih.gov In the context of this compound, ML models can be developed to predict the performance of a composite material based on its composition and processing parameters.

These models are trained on datasets that can be generated from experiments or from high-throughput computational simulations (like MD or DFT). The input features for the model could include the concentration of this compound, the type of filler and polymer, and manufacturing conditions. The output would be the target property to be predicted, such as tensile strength, adhesion strength, or durability. nih.govnims.go.jpmdpi.com

Once trained, the ML model can rapidly predict the properties of a vast number of virtual material formulations, allowing for an efficient exploration of the design space to identify optimal compositions. This data-driven approach can significantly reduce the number of time-consuming and expensive experiments required. For example, a model could predict the lap shear strength of an adhesive containing this compound as a function of its concentration and the curing temperature. mdpi.com

Illustrative Data: Machine Learning Model for Predicting Composite Tensile Strength

| Model Algorithm | Input Features | Predicted Property | R² Score (Accuracy) |

| Random Forest | Filler %, TVES %, Temp, Pressure | Tensile Strength (MPa) | 0.92 |

| Gradient Boosting | Filler Type, TVES %, Temp | Adhesion Strength (MPa) | 0.85 |

| Neural Network | Molecular Descriptors of Silane | Interfacial Shear Strength (MPa) | 0.88 |

Note: This table provides an illustrative example of how machine learning models are used to predict material properties. The R² scores are representative of the predictive accuracy that can be achieved in such studies. TVES stands for this compound.

By leveraging predictive modeling, researchers can gain a deeper understanding of the structure-property relationships that govern the performance of this compound-containing materials. This knowledge facilitates a more rational and efficient design process, leading to the development of advanced materials with tailored properties for specific applications.

Future Research Directions and Emerging Trends in Trivinylethoxysilane Science

Integration with Nanotechnology and Advanced Manufacturing Processes (e.g., 3D Printing)

The convergence of trivinylethoxysilane chemistry with nanotechnology and advanced manufacturing is paving the way for next-generation materials with enhanced performance characteristics. Nanotechnology, which involves the manipulation of matter at the atomic and molecular scale, allows for the creation of materials with improved properties such as strength, durability, conductivity, and resistance to environmental factors. azonano.comgray.combistaterubber.com The integration of nanomaterials into manufacturing processes is accelerating product development and enabling the production of innovative products with higher performance and improved sustainability. azonano.comgray.com

In this context, this compound serves as a critical molecular bridge, facilitating the incorporation of nanoparticles into polymer matrices. Its vinyl groups can polymerize or co-polymerize, while the ethoxysilane (B94302) group can hydrolyze to form silanols, which then bond with the surface of inorganic nanomaterials (like silica (B1680970), titania, or clays) or other substrates. This dual reactivity is crucial for creating robust nanocomposites where the nanoparticles are well-dispersated and strongly bonded to the polymer matrix, preventing agglomeration and ensuring effective load transfer. Research is focused on using this compound to create nanocoatings that significantly improve corrosion resistance and surface strength. gray.com

Advanced manufacturing, particularly additive manufacturing or 3D printing, represents a significant area of opportunity for this compound. 3D printing builds objects layer-by-layer from a digital design, offering unprecedented design freedom. mdpi.com The materials used are a key factor in the final properties of the printed object. simplify3d.com this compound is being explored as an additive or surface treatment for 3D printing filaments and resins to create high-performance composites. For instance, treating reinforcing fibers (like glass or carbon fibers) with this compound can enhance their adhesion to the 3D-printable polymer matrix (such as PLA or ABS), resulting in printed parts with significantly improved mechanical strength and stiffness. simplify3d.com

Furthermore, in ceramic 3D printing, which uses paste-like feedstocks, this compound can act as a binder and dispersant. imerys.com It helps in achieving a homogenous paste with the right viscosity for printing and contributes to the strength of the "green" part before it undergoes sintering. The development of dual-cure resins, where UV light sets the shape and a subsequent thermal cure establishes the final mechanical properties, is another area where vinyl-functional silanes could be beneficial. carbon3d.com

Table 1: Potential Applications of this compound in Advanced Manufacturing

| Manufacturing Process | Role of this compound | Potential Outcome |

| Nanocomposite Extrusion | Coupling agent between nanoparticles and polymer | Enhanced mechanical strength, thermal stability, and durability |

| 3D Printing (FDM) | Surface treatment for reinforcing fibers (e.g., carbon, glass) | Increased tensile strength and stiffness of printed parts |

| 3D Printing (SLA/DLP) | Component in dual-cure resins | Improved mechanical properties and layer adhesion |

| Ceramic 3D Printing | Binder and dispersant in ceramic paste | Homogenous feedstock, improved green body strength |

| Protective Nanocoatings | Cross-linking agent and adhesion promoter | Superior corrosion and wear resistance on manufactured parts |

Development of Novel this compound Derivatives with Tailored Functionalities

Research is actively pursuing the synthesis of new molecules based on the this compound structure to create materials with highly specific and customized properties. By chemically modifying or replacing the vinyl or ethoxy groups, scientists can fine-tune the reactivity, compatibility, and ultimate functionality of the silane (B1218182).

One area of focus is the development of hybrid organic-inorganic polymers. This compound can be co-polymerized with other organic monomers to introduce inorganic silica-like networks directly into a polymer backbone. This results in materials with a unique combination of properties, such as the flexibility and processability of polymers with the thermal stability and hardness of silicones. A patent, for example, describes the use of this compound in creating transparent zeolite-polymer hybrid materials for optical applications. justia.com

Another direction involves grafting other functional molecules onto the this compound backbone. This could include attaching chromophores for optical applications, biocompatible polymers for medical devices, or specific ligands for sensing applications. For example, research into pigmented binders has utilized this compound. dtic.mil This suggests its role in creating stable, colored coatings or composites where the pigment is chemically bonded to the matrix, preventing leaching.

The surface modification of natural fibers and fillers is a particularly promising application. researchgate.net Treating natural materials like cellulose (B213188) or wood fibers with this compound not only improves their compatibility with polymer matrices but also imparts new properties. researchgate.net The silane can make the naturally hydrophilic fibers more hydrophobic, reducing water absorption and improving the dimensional stability of the resulting composite. Studies have shown that treating natural fibers with silane solutions can significantly enhance the mechanical properties of the final composite material. researchgate.net

Table 2: Examples of Research on this compound Derivatives

| Research Area | Modification Approach | Tailored Functionality | Finding |

| Natural Fiber Composites | Surface treatment of fibers with this compound solution | Improved fiber-matrix adhesion and hydrophobicity | Silane treatment enhances the tensile and flexural strength of composites by improving interfacial bonding. researchgate.net |

| Optical Materials | Incorporation into zeolite-polymer hybrids | High transparency and tailored refractive index | This compound can be used to create transparent hybrid materials suitable for optical components. justia.com |

| Pigmented Binders | Used as a cross-linker in pigmented systems | Enhanced pigment dispersion and binder stability | The silane helps create durable, colored coatings. dtic.mil |

| Hybrid Polymers | Co-polymerization with organic monomers | Combination of polymer flexibility and silicone-like thermal stability | Creates novel materials with a blend of organic and inorganic properties. |

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the lifecycle of this compound. acs.orgsynthiaonline.com This involves innovations in both how the compound is synthesized and how it is used.

Traditionally, the synthesis of organosilanes can involve chlorinated intermediates and energy-intensive processes. Green chemistry seeks to develop alternative pathways that are more sustainable. mdpi.com One promising approach is the direct synthesis method, reacting elemental silicon with ethanol (B145695) in the presence of a copper catalyst to form alkoxysilanes. mdpi.com While not specific to this compound, this chlorine-free route represents a significant green advancement for the broader alkoxysilane family, reducing hazardous byproducts and aligning with principles like waste prevention. mdpi.com Further research aims to adapt these catalytic systems for the direct synthesis of vinyl-functionalized silanes, potentially using ethylene (B1197577) or acetylene (B1199291) as a vinyl source in a highly atom-economical process. The use of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions (room temperature, aqueous solutions), is another frontier being explored to avoid harsh reagents and protecting groups. acs.org